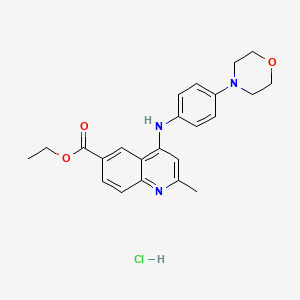
Ethyl 2-methyl-4-(4-morpholin-4-ylanilino)quinoline-6-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methyl-4-(4-morpholin-4-ylanilino)quinoline-6-carboxylate;hydrochloride is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a morpholine ring, and an ethyl ester group. It is primarily used in scientific research due to its potential biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-4-(4-morpholin-4-ylanilino)quinoline-6-carboxylate;hydrochloride typically involves multiple steps. One common method starts with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis. This involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
The next step involves the introduction of the morpholine ring. This can be achieved through a nucleophilic substitution reaction where the aniline derivative is reacted with morpholine under basic conditions. Finally, the ethyl ester group is introduced through esterification, where the carboxylic acid derivative of the quinoline is reacted with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-methyl-4-(4-morpholin-4-ylanilino)quinoline-6-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group in the quinoline core can be reduced to an amino group.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-methyl-4-(4-morpholin-4-ylanilino)quinoline-6-carboxylate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-methyl-4-(4-morpholin-4-ylanilino)quinoline-6-carboxylate;hydrochloride involves its interaction with specific molecular targets in the body. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The morpholine ring enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-methyl-4-(4-morpholin-4-ylanilino)quinoline-6-carboxylate;hydrochloride can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug, it shares the quinoline core but lacks the morpholine ring and ethyl ester group.
Quinoline N-oxide: An oxidized form of quinoline, it has different chemical properties and biological activities.
Quinoline-4-carboxylic acid: Similar in structure but lacks the morpholine ring and ethyl ester group.
The uniqueness of this compound lies in its combination of the quinoline core, morpholine ring, and ethyl ester group, which together contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl 2-methyl-4-(4-morpholin-4-ylanilino)quinoline-6-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3.ClH/c1-3-29-23(27)17-4-9-21-20(15-17)22(14-16(2)24-21)25-18-5-7-19(8-6-18)26-10-12-28-13-11-26;/h4-9,14-15H,3,10-13H2,1-2H3,(H,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGOUNORJSWHLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-2,5-dimethyl-3-furamide](/img/structure/B5168864.png)
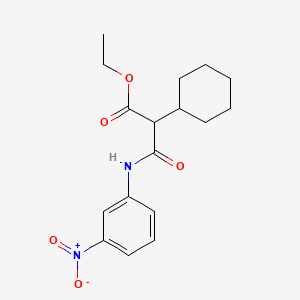
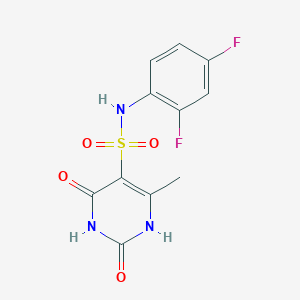
![1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene](/img/structure/B5168886.png)
![Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B5168895.png)
![1-(4-methoxybenzyl)-4-[2-(1H-1,2,4-triazol-5-yl)benzoyl]-2-piperazinone](/img/structure/B5168904.png)
![N-[2-(4-methoxyphenyl)ethyl]-5-methyl-N-[(1-methyl-4-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5168918.png)
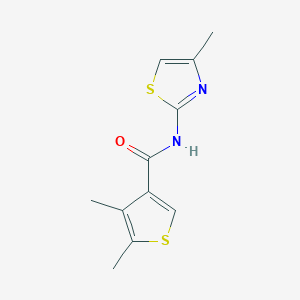
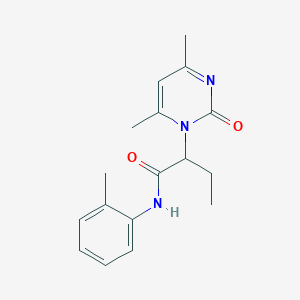
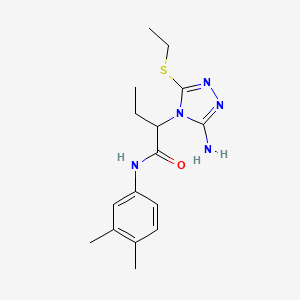
![4-[(2-ethoxyphenyl)amino]phenyl 2-furoate](/img/structure/B5168965.png)
![2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B5168972.png)
![N-[(3,5-dimethylpyrazol-1-yl)methyl]-3-fluoroaniline](/img/structure/B5168980.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B5168984.png)
